Z-His-Phe-OH

Descripción general

Descripción

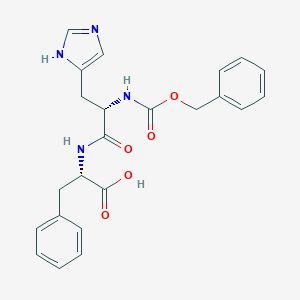

Z-His-Phe-OH: , also known as N-[(phenylmethoxy)carbonyl]-L-histidyl-L-phenylalanine, is a dipeptide composed of histidine and phenylalanine. This compound is often used in biochemical research, particularly in the study of protein structure and function. Its molecular formula is C23H24N4O5, and it has a molecular weight of 436.46 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-Phe-OH typically involves the protection of the amino groups of histidine and phenylalanine, followed by coupling these protected amino acids. One common method includes:

Protection of Histidine: The amino group of histidine is protected using a carbobenzoxy (Cbz) group.

Protection of Phenylalanine: Similarly, the amino group of phenylalanine is protected.

Coupling Reaction: The protected histidine and phenylalanine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of protected histidine and phenylalanine are synthesized.

Automated Coupling: Automated peptide synthesizers are often used to couple the amino acids efficiently.

Purification: The product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Z-His-Phe-OH can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Z-His-Phe-OH can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide sequences and modifications. The synthesis typically involves the coupling of Fmoc-protected amino acids using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-Diisopropylethylamine) . The purification process often employs high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve high optical purity .

Biological Activities

This compound exhibits several biological activities that make it a candidate for various applications:

- Cell Penetration : The incorporation of phenylalanine enhances the cell-penetrating properties of peptides, which can facilitate drug delivery across cellular membranes .

- Neuroprotective Effects : Research indicates that peptides containing histidine may play a role in neuroprotection, particularly in conditions like Alzheimer's disease, where amyloid fibril formation is a concern .

- Antimicrobial Properties : Peptides derived from phenylalanine have shown potential in forming hydrogels that can capture and kill bacteria, making them useful in wound healing applications .

Applications in Drug Delivery

This compound has been explored for its potential in drug delivery systems:

- Hydrogel Formation : This peptide can self-assemble into hydrogels that serve as drug delivery carriers. Such hydrogels can encapsulate therapeutic agents and provide controlled release, enhancing the efficacy of treatments while minimizing side effects .

- Targeted Therapy : The ability to modify this compound with various functional groups allows for the design of targeted therapies that can selectively deliver drugs to specific cells or tissues .

Biomaterials Development

The self-assembly properties of this compound contribute to its use in developing functional biomaterials:

- Nanofiber Formation : The peptide can form nanofibers through hydrophobic interactions and hydrogen bonding. These nanofibers can be utilized in tissue engineering as scaffolds that support cell growth and differentiation .

- Fluorescent Imaging : Modified forms of this compound have been used to create fluorescent nanoparticles for imaging applications in cancer research. These nanoparticles can selectively target cancer cells while providing real-time imaging capabilities .

Case Studies

- Neuroprotective Peptide Design :

- Antimicrobial Hydrogel Development :

Mecanismo De Acción

The mechanism by which Z-His-Phe-OH exerts its effects involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, while the phenylalanine residue can engage in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Z-His-OH: A simpler compound with only histidine.

Z-Phe-OH: Contains only phenylalanine.

Z-His-Phe-Phe-OEt: A tripeptide with an additional phenylalanine residue and an ethyl ester group.

Uniqueness

Z-His-Phe-OH is unique due to its combination of histidine and phenylalanine, which allows it to participate in both metal coordination and hydrophobic interactions. This dual functionality makes it particularly useful in studying complex biochemical processes.

Actividad Biológica

Z-His-Phe-OH, a synthetic peptide composed of histidine and phenylalanine, has garnered attention in biochemical research for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Structure : The compound features a benzyloxycarbonyl (Z) protection on the histidine's amino group, enhancing its stability and solubility.

This compound primarily interacts with various enzymes, notably pepsin, through its imidazole group from histidine. This interaction facilitates the modulation of enzymatic activity, which is significant in understanding protein dynamics and enzyme-substrate specificity.

Target Enzymes

- Pepsin : Inhibits proteolytic activity, showcasing potential therapeutic implications in digestive health.

- Other Proteins : Potential interactions with neurotransmitter systems due to phenylalanine's role in dopamine synthesis.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity :

-

Antioxidant Properties :

- The compound demonstrates significant antioxidant capabilities, which can protect cells from oxidative stress and damage.

-

Neuroprotective Effects :

- Similar peptides have been shown to influence neurotransmitter systems, suggesting that this compound may offer neuroprotective benefits.

-

Potential Anticancer Activity :

- Preliminary studies indicate that this compound may have anticancer properties through the modulation of cellular signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involved disrupting the integrity of the bacterial cell membrane, leading to cell lysis . -

Neuroprotective Studies :

Research involving similar peptides highlighted their ability to enhance neuronal survival under stress conditions. This compound's structure suggests it could similarly protect neurons from excitotoxicity associated with neurodegenerative diseases.

Applications in Research and Medicine

This compound is utilized in various fields:

- Biochemical Research : Used as a model compound for studying peptide synthesis and protein interactions.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating infections and neurodegenerative disorders.

- Analytical Techniques : Serves as a standard in assays evaluating peptide interactions.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Antimicrobial Efficacy | >95% inhibition of MRSA |

| Antioxidant Activity | Significant |

| Neuroprotective Potential | Suggested based on structure |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKLOTWIPDCJZ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.